(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17565728
InChI: InChI=1S/C15H23BN2O5/c1-15(2,3)23-14(20)18-10-4-9-17-13(19)11-5-7-12(8-6-11)16(21)22/h5-8,21-22H,4,9-10H2,1-3H3,(H,17,19)(H,18,20)
SMILES:
Molecular Formula: C15H23BN2O5
Molecular Weight: 322.17 g/mol

(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC17565728

Molecular Formula: C15H23BN2O5

Molecular Weight: 322.17 g/mol

* For research use only. Not for human or veterinary use.

(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid -

Specification

Molecular Formula C15H23BN2O5
Molecular Weight 322.17 g/mol
IUPAC Name [4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylcarbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C15H23BN2O5/c1-15(2,3)23-14(20)18-10-4-9-17-13(19)11-5-7-12(8-6-11)16(21)22/h5-8,21-22H,4,9-10H2,1-3H3,(H,17,19)(H,18,20)
Standard InChI Key JNPIUQRWKGDLQS-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(C=C1)C(=O)NCCCNC(=O)OC(C)(C)C)(O)O

Introduction

(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid is a complex organic compound with a molecular formula of C15H23BN2O5 and a molecular weight of approximately 322.17 g/mol . This compound is a boronic acid derivative, featuring a phenyl group, a tert-butoxycarbonyl group, and an amine function. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them crucial in organic synthesis, particularly in Suzuki coupling reactions.

Hazard Information

  • Signal Word: Warning

  • Hazard Statements: H302, H315, H319

  • Precautionary Statements: P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362, P364, P332+P313, P301+P312+P330 .

Organic Synthesis

This compound is valuable in organic synthesis, particularly in Suzuki coupling reactions, which facilitate the formation of carbon-carbon bonds. Its boronic acid functionality allows it to participate in these reactions efficiently.

Peptide Synthesis

The tert-butoxycarbonyl group in the compound serves as a protecting group for amines, making it useful in peptide synthesis. Protecting groups are essential in controlling the reactivity of functional groups during peptide synthesis.

Biological Studies

The compound's unique structure suggests potential interactions with biological targets. Techniques such as molecular docking and high-throughput screening can be employed to predict binding affinities and elucidate mechanisms of action.

Suppliers and Availability

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